molecular formula C12H7F7O3 B14416084 4,4,5,5-Tetrafluoro-1-phenyl-5-(trifluoromethoxy)pentane-1,3-dione CAS No. 85734-51-6

4,4,5,5-Tetrafluoro-1-phenyl-5-(trifluoromethoxy)pentane-1,3-dione

Cat. No.: B14416084
CAS No.: 85734-51-6
M. Wt: 332.17 g/mol
InChI Key: VCIWJEXRAFRISP-UHFFFAOYSA-N
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Description

4,4,5,5-Tetrafluoro-1-phenyl-5-(trifluoromethoxy)pentane-1,3-dione is a fluorinated organic compound with the molecular formula C11H8F4O2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 1-phenylpentane-1,3-dione using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetrafluoro-1-phenyl-5-(trifluoromethoxy)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4,5,5-Tetrafluoro-1-phenyl-5-(trifluoromethoxy)pentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetrafluoro-1-phenyl-5-(trifluoromethoxy)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetrafluoro-1-phenyl-5-(trifluoromethoxy)pentane-1,3-dione is unique due to the presence of both tetrafluoro and trifluoromethoxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high reactivity and stability .

Properties

CAS No.

85734-51-6

Molecular Formula

C12H7F7O3

Molecular Weight

332.17 g/mol

IUPAC Name

4,4,5,5-tetrafluoro-1-phenyl-5-(trifluoromethoxy)pentane-1,3-dione

InChI

InChI=1S/C12H7F7O3/c13-10(14,11(15,16)22-12(17,18)19)9(21)6-8(20)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

VCIWJEXRAFRISP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(C(OC(F)(F)F)(F)F)(F)F

Origin of Product

United States

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